4,4,4-Trifluorocrotonoyl chloride
Overview
Description
4,4,4-Trifluorocrotonoyl chloride is a chemical compound with the molecular formula C₄H₂ClF₃O and a molecular weight of 158.51 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of three fluorine atoms attached to a crotonoyl chloride structure, making it highly reactive and useful in organic synthesis.
Scientific Research Applications
4,4,4-Trifluorocrotonoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: It is used in the synthesis of fluorinated polymers and materials with unique properties, such as increased chemical resistance and thermal stability.
Future Directions
Preparation Methods
The synthesis of 4,4,4-Trifluorocrotonoyl chloride typically involves the reaction of crotonoyl chloride with a fluorinating agent. One common method is the reaction of crotonoyl chloride with trifluoromethyl hypofluorite (CF₃OF) under controlled conditions . This reaction requires careful handling due to the reactivity of the fluorinating agent and the need to control the reaction temperature and pressure.
Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.
Chemical Reactions Analysis
4,4,4-Trifluorocrotonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products. For example, reaction with an amine can yield an amide derivative.
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of addition products.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 4,4,4-trifluorocrotonic acid and hydrochloric acid.
Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluorocrotonoyl chloride involves its reactivity with nucleophiles. The presence of the electron-withdrawing trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved .
Comparison with Similar Compounds
4,4,4-Trifluorocrotonoyl chloride can be compared with other similar compounds such as:
Crotonoyl chloride: Lacks the trifluoromethyl groups, making it less reactive and less useful in introducing trifluoromethyl groups into target molecules.
Trifluoroacetyl chloride: Contains a trifluoromethyl group but lacks the crotonoyl structure, leading to different reactivity and applications.
4,4,4-Trifluorobutyryl chloride: Similar in structure but with a different carbon chain length, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of the crotonoyl structure with trifluoromethyl groups, providing a balance of reactivity and stability that is useful in various chemical synthesis processes.
Properties
IUPAC Name |
(E)-4,4,4-trifluorobut-2-enoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUTDALJAKWGZSA-OWOJBTEDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(F)(F)F)C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(F)(F)F)\C(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-92-8 | |
Record name | 4,4,4-Trifluorocrotonoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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